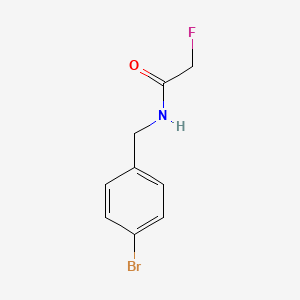
4-ethyl-5-methyl-2-phenyl-4H-pyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethyl-5-methyl-2-phenyl-4H-pyrazol-3-one is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2, and three carbon atoms. This compound is known for its diverse applications in medicinal chemistry, drug discovery, and various industrial processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-5-methyl-2-phenyl-4H-pyrazol-3-one typically involves the cyclocondensation of hydrazine with a carbonyl compound. One common method is the reaction of ethyl acetoacetate with phenylhydrazine under acidic or basic conditions . The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. Green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are also being explored to make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
4-ethyl-5-methyl-2-phenyl-4H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various substituted pyrazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, hydrazine derivatives, and oxidized pyrazole compounds. These products have significant applications in medicinal chemistry and material science .
Applications De Recherche Scientifique
4-ethyl-5-methyl-2-phenyl-4H-pyrazol-3-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits various biological activities, including antibacterial, antifungal, and anti-inflammatory properties.
Medicine: It is used in the development of drugs for treating conditions such as cancer, inflammation, and neurological disorders.
Industry: The compound is utilized in the production of dyes, agrochemicals, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 4-ethyl-5-methyl-2-phenyl-4H-pyrazol-3-one involves its interaction with various molecular targets and pathways. For instance, as an antioxidant, it scavenges reactive oxygen species, thereby protecting cells from oxidative stress. This property is particularly useful in treating neurological disorders and inflammatory conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-methyl-1-phenyl-2-pyrazoline-5-one: Known for its antioxidant properties and used in treating amyotrophic lateral sclerosis (ALS).
Phenazone: An analgesic and antipyretic compound.
Aminophenazone: Used as an analgesic and anti-inflammatory agent.
Uniqueness
4-ethyl-5-methyl-2-phenyl-4H-pyrazol-3-one stands out due to its unique combination of biological activities and chemical reactivity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry. Additionally, its broad spectrum of biological activities, including antioxidant, antibacterial, and anti-inflammatory properties, highlights its potential in medicinal chemistry .
Propriétés
Formule moléculaire |
C12H14N2O |
|---|---|
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
4-ethyl-5-methyl-2-phenyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C12H14N2O/c1-3-11-9(2)13-14(12(11)15)10-7-5-4-6-8-10/h4-8,11H,3H2,1-2H3 |
Clé InChI |
JCITYLVQXRWVDJ-UHFFFAOYSA-N |
SMILES canonique |
CCC1C(=NN(C1=O)C2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![rac-3-[(1R,2R)-2-methylcyclopropaneamido]benzoic acid, trans](/img/structure/B13424916.png)
![(2S,4R)-N-[(4-bromophenyl)methyl]-4-hydroxy-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxamide](/img/structure/B13424919.png)



![3-[(3R,4R)-3-[(7-hydroxypyrrolo[2,3-d]pyrimidin-4-yl)-methylamino]-4-methylpiperidin-1-yl]-3-oxopropanenitrile](/img/structure/B13424939.png)




